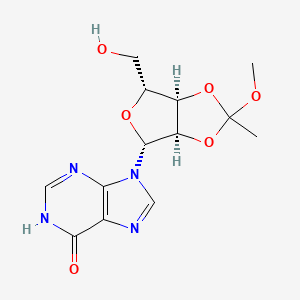

2',3'-O-(1-Methoxyethylidene)inosine

Beschreibung

Eigenschaften

CAS-Nummer |

65870-99-7 |

|---|---|

Molekularformel |

C13H16N4O6 |

Molekulargewicht |

324.29 g/mol |

IUPAC-Name |

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-methoxy-2-methyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1H-purin-6-one |

InChI |

InChI=1S/C13H16N4O6/c1-13(20-2)22-8-6(3-18)21-12(9(8)23-13)17-5-16-7-10(17)14-4-15-11(7)19/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,19)/t6-,8-,9-,12-,13?/m1/s1 |

InChI-Schlüssel |

IBURYVHYCWNPRG-ANYBFRSCSA-N |

SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)CO)OC |

Isomerische SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CNC4=O)CO)OC |

Kanonische SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)CO)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 2',3'-O-(1-Methoxyethylidene)inosine and related inosine derivatives:

Stability and Metabolic Resistance

- Enzymatic Degradation: The methoxyethylidene group in the target compound confers superior resistance to deaminases and phosphorylases compared to 2'-O-methylinosine, which retains susceptibility to ADA-mediated deamination .

- Solubility and Pharmacokinetics: Bulky substituents like TBDMS in 2',3',5'-tri-O-TBDMS-O6-methylinosine derivatives (e.g., compounds 2i–2l) reduce aqueous solubility, whereas the methoxyethylidene group balances lipophilicity and solubility for improved tissue penetration .

Vorbereitungsmethoden

General Synthetic Strategy

The key step in preparing 2',3'-O-(1-Methoxyethylidene)inosine is the selective protection of the 2' and 3' hydroxyl groups of inosine by reaction with a suitable ketone or aldehyde derivative, forming a cyclic acetal (methoxyethylidene) protecting group. This is typically achieved by:

- Reacting inosine with a methoxy-substituted aldehyde or ketone derivative (e.g., 1-methoxyacetaldehyde or its equivalent).

- Using an acid catalyst to promote acetal formation.

- Controlling reaction conditions to favor selective 2',3'-O-protection without affecting other functional groups.

Typical Reaction Conditions

- Reagents: Inosine, 1-methoxyacetaldehyde or equivalent methoxy-substituted aldehyde, acid catalyst (e.g., p-toluenesulfonic acid or trichloroacetic acid).

- Solvents: Commonly used solvents include acetone, acetonitrile, or ethyl acetate, often in combination with an acid.

- Temperature: Room temperature to reflux conditions depending on the catalyst and solvent system.

- Time: Several hours (typically 4–12 hours) to ensure complete acetal formation.

Mechanistic Notes

The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing electrophilicity and facilitating nucleophilic attack by the 2' and 3' hydroxyl groups of inosine. Intramolecular cyclization forms the five-membered dioxolane ring, stabilizing the protective group.

Industrial-Scale Preparation and Catalytic Reduction Steps

Industrial Process Overview

According to patent literature, the preparation of inosine derivatives bearing 2',3'-O-(1-methoxyethylidene) protection can be integrated into multi-step syntheses of dideoxynucleoside analogs. The process includes:

- Protection of inosine to form the 2',3'-O-(1-methoxyethylidene) derivative.

- Subsequent functional group transformations, such as acetylation or bromination.

- Catalytic hydrogenation using palladium catalysts to reduce double bonds or remove protecting groups.

Catalytic Reduction Specifics

- Catalyst: Palladium on carbon (Pd-C), Pd-BaCO₃, or Pd-CaCO₃.

- Solvents: Methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof.

- Reaction Atmosphere: Hydrogen gas (H₂) under controlled pressure.

- pH Control: Neutral to slightly alkaline conditions to prevent substrate decomposition.

- Chelating Agents: EDTA or other chelating acids may be used in aqueous phases to remove metal impurities or zinc complexes.

Representative Reaction Scheme

| Step | Reaction Description | Reagents/Conditions |

|---|---|---|

| 1 | Protection of inosine 2',3'-hydroxyls | Inosine + 1-methoxyacetaldehyde + acid catalyst, acetone or acetonitrile, rt to reflux, 4–12 h |

| 2 | Acylation or bromination (optional) | Acetyl bromide or N-bromosuccinimide (NBS), organic solvent, controlled temperature |

| 3 | Catalytic hydrogenation | Pd-C catalyst, H₂ gas, methanol or ethanol, neutral/alkaline pH, room temperature to mild heating |

| 4 | Purification | Chromatography (silica gel), crystallization |

Purification and Characterization

Purification Techniques

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures.

- Crystallization: From suitable solvents such as ethyl acetate or acetone to isolate pure crystalline product.

- Extraction: Use of aqueous chelating agents like EDTA to remove metal residues.

Stability Notes

- The 2',3'-O-(1-methoxyethylidene) group stabilizes the ribose ring by locking it in a defined conformation.

- The protected inosine derivatives are sensitive to acidic conditions; thus, neutral or slightly alkaline media are preferred during catalytic steps to prevent decomposition.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions for this compound Preparation |

|---|---|

| Starting Material | Inosine |

| Protective Group Formation | Reaction with 1-methoxyacetaldehyde or equivalent |

| Acid Catalyst | p-Toluenesulfonic acid, trichloroacetic acid |

| Solvents | Acetone, acetonitrile, ethyl acetate |

| Reaction Temperature | Room temperature to reflux (25–60 °C) |

| Reaction Time | 4–12 hours |

| Catalytic Reduction Catalyst | Pd-C, Pd-BaCO₃, Pd-CaCO₃ |

| Hydrogen Source | H₂ gas |

| pH during Catalytic Reduction | Neutral to alkaline (pH ≥ 7) |

| Purification | Silica gel chromatography, crystallization |

| Chelating Agents (if used) | EDTA, oxalic acid, citric acid |

Research Findings and Notes

- The use of a methoxyethylidene protective group is preferred over isopropylidene in some syntheses due to its distinct steric and electronic properties, which can influence downstream reactions and stability.

- Catalytic hydrogenation under palladium catalysis is a critical step for reducing unsaturated intermediates without decomposing the sensitive nucleoside core.

- Chelating agents in aqueous washes improve the removal of metal catalysts and zinc complexes formed during intermediate steps, enhancing product purity.

- The reaction conditions for acetal formation are mild and can be scaled industrially with continuous flow reactors to improve yield and reproducibility.

- Maintaining neutral to alkaline pH during catalytic steps prevents acid-catalyzed degradation of the protected nucleoside.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2',3'-O-(1-Methoxyethylidene)inosine, and how can O6-demethylation be minimized during the process?

- Methodological Answer : The synthesis typically involves protecting the 2' and 3' hydroxyl groups of inosine with methoxyethylidene, followed by cross-coupling reactions. To minimize O6-demethylation, use palladium catalysts (e.g., [PdCl₂(dcpf)]) with K₃PO₄ in 1,4-dioxane under controlled conditions. Avoiding prolonged reaction times and optimizing catalyst loading can reduce unwanted side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying the methoxyethylidene group's regioselectivity and purity. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) ensures purity. For example, NMR data for similar compounds (e.g., 2',3',5'-tri-O-t-butyldimethylsilyl derivatives) show characteristic peaks aligned with calculated values .

Q. How does the choice of protecting groups (e.g., t-butyldimethylsilyl vs. acetyl) affect the stability of inosine derivatives during synthesis?

- Methodological Answer : Bulky groups like t-butyldimethylsilyl enhance steric protection of the ribose moiety, reducing undesired side reactions. However, acetyl groups are more labile under basic conditions. For methoxyethylidene derivatives, stability can be assessed via TLC or HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. What mechanistic insights explain the comparable reactivity of C-2 bromo and chloro inosine derivatives in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Both bromo and chloro derivatives undergo oxidative addition to Pd(0), but bromo groups generally react faster due to lower bond dissociation energy. However, studies show that with optimized ligands (e.g., dcpf), chloro derivatives achieve similar yields by stabilizing the transition state. Kinetic studies using in situ IR or GC-MS can resolve contradictions in reaction rates .

Q. How can one-pot strategies integrate C-C cross-coupling and O6-deprotection for this compound derivatives?

- Methodological Answer : A sequential approach using O6-allyl protection allows simultaneous cross-coupling (e.g., with aryl boronic acids) and deprotection via palladium-mediated elimination. For example, O6-allyl-2-chloroinosine derivatives react with boronic acids in the presence of Pd catalysts, followed by allyl group removal with Pd(PPh₃)₄. Purification via preparative HPLC ensures high yields .

Q. What are the implications of LogP (-2.18) and solubility data for designing inosine derivatives with enhanced blood-brain barrier penetration?

- Methodological Answer : The low LogP of this compound suggests high hydrophilicity, which may limit membrane permeability. Derivatization with lipophilic groups (e.g., aryl or alkyl chains at C-2) can improve LogP. Computational tools like COSMO-RS predict solubility changes, while in vitro assays (e.g., PAMPA) validate permeability .

Q. How do substituents at C-2 (e.g., pyridyl vs. naphthyl) influence the antiviral activity of methoxyethylidene-protected inosine analogs?

- Methodological Answer : Substituent effects can be studied via structure-activity relationship (SAR) assays. For example, pyridyl groups enhance hydrogen bonding with viral polymerases, while bulky naphthyl groups may improve binding affinity. Cytotoxicity and EC₅₀ values are determined using plaque reduction assays in Hantaan virus models .

Data Analysis and Contradiction Resolution

Q. How can discrepancies in reaction yields between small-scale and large-scale syntheses of this compound be addressed?

- Methodological Answer : Scale-up issues often arise from inefficient heat/mass transfer. Use flow chemistry systems to maintain consistent mixing and temperature. Process analytical technology (PAT) tools, such as ReactIR, monitor reaction progression in real time. Statistical optimization (e.g., DoE) identifies critical parameters like catalyst concentration .

Q. Why do some studies report incomplete O6-deprotection despite using stoichiometric Pd catalysts?

- Methodological Answer : Residual moisture or oxygen can deactivate Pd catalysts. Ensure anhydrous conditions and inert atmospheres (e.g., N₂/Ar). Alternative deprotection agents, such as TBAF for silyl groups, may be more efficient. LC-MS analysis of intermediates helps pinpoint incomplete steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.